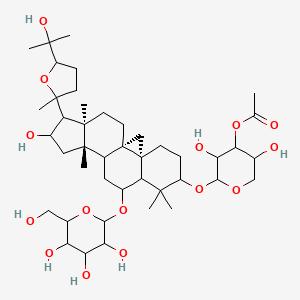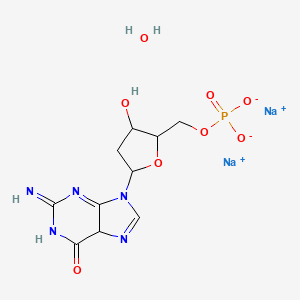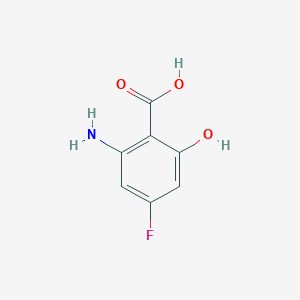
2-Bromo-4-fluoro-3-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-3-(methylthio)phenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, fluorine, and a methylthio group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-(methylthio)phenol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-3-(methylthio)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while reduction reactions can modify the phenol ring
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
2-Bromo-4-fluoro-3-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-(methylthio)phenol involves its interaction with specific molecular targets. The presence of halogen atoms and the methylthio group can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorophenol
- 3-Fluoro-4-(methylthio)phenylboronic acid
- 4-Bromo-3-fluorophenol
Uniqueness
2-Bromo-4-fluoro-3-(methylthio)phenol is unique due to the specific combination of bromine, fluorine, and a methylthio group on the phenol ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H6BrFOS |
|---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
2-bromo-4-fluoro-3-methylsulfanylphenol |
InChI |
InChI=1S/C7H6BrFOS/c1-11-7-4(9)2-3-5(10)6(7)8/h2-3,10H,1H3 |
InChI Key |
JDPOPLHFKDIKBG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1Br)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


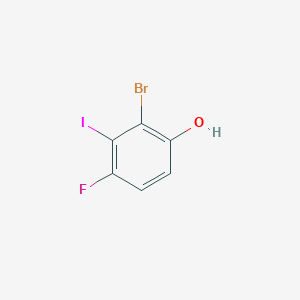



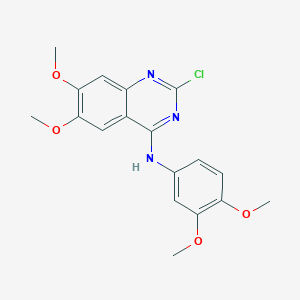
![N-[1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14780772.png)
![1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B14780773.png)

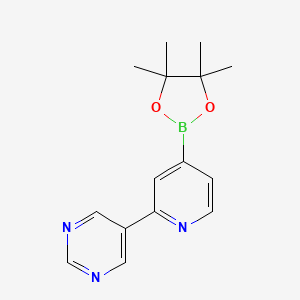
![tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;hemi(oxalic acid)](/img/structure/B14780781.png)
